
lanthanum;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum nickel is an intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. It is known for its unique properties, including its ability to store hydrogen, making it a valuable material in various scientific and industrial applications. Lanthanum nickel compounds, such as lanthanum pentanickel (LaNi5), are particularly notable for their hydrogen storage capacity and catalytic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum nickel compounds can be synthesized using various methods. One common method is the sol-gel process, which involves using citric acid as a chelating agent. This method allows for the preparation of nanocomposite structures involving lanthanum nickel oxide (LaNiO3) partially substituted with iron and segregated nickel oxide (NiO) . Another method involves impregnating nickel oxide nanoparticles on lanthanum hexaaluminate support, which is synthesized through the urea combustion method .
Industrial Production Methods: In industrial settings, lanthanum nickel alloys are typically produced through high-temperature reduction processes. These processes involve the reduction of lanthanum oxide and nickel oxide at elevated temperatures to form the desired intermetallic compound. The resulting material is then subjected to various purification and characterization techniques to ensure its quality and performance.
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum nickel compounds undergo several types of chemical reactions, including oxidation, reduction, and hydrogenation. For example, lanthanum pentanickel (LaNi5) can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions . This compound can also be oxidized by air above 200°C and react with hydrochloric acid, sulfuric acid, or nitric acid above 20°C .
Common Reagents and Conditions: Common reagents used in reactions involving lanthanum nickel compounds include hydrogen gas for hydrogenation reactions and various acids for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products: The major products formed from reactions involving lanthanum nickel compounds include hydrides, oxides, and other intermetallic compounds. For example, the hydrogenation of lanthanum pentanickel results in the formation of LaNi5Hx, which is a hydride with significant hydrogen storage capacity .
Applications De Recherche Scientifique
Lanthanum nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for hydrogenation reactions, which are essential in various industrial processes . In biology and medicine, lanthanum nickel compounds are explored for their potential use in medical imaging and as catalysts in the production of synthetic rubbers . Additionally, these compounds are used in the production of nickel-metal hydride batteries, which are commonly used in hybrid cars .
Mécanisme D'action
The mechanism of action of lanthanum nickel compounds, particularly in hydrogen storage, involves the absorption and release of hydrogen atoms within the crystal lattice of the compound. Lanthanum pentanickel (LaNi5) has a calcium pentacopper (CaCu5) type crystal structure, which allows it to absorb hydrogen to form the hydride LaNi5Hx. This process is reversible, allowing the compound to release hydrogen when the pressure decreases or the temperature increases .
Comparaison Avec Des Composés Similaires
Lanthanum nickel compounds are unique due to their high hydrogen storage capacity and catalytic properties. Similar compounds include other lanthanum-based intermetallics, such as lanthanum cobalt (LaCo5) and lanthanum manganese (LaMn5). While these compounds also exhibit hydrogen storage capabilities, lanthanum nickel compounds are often preferred due to their higher stability and efficiency in hydrogen absorption and release .
Propriétés
Numéro CAS |
92522-33-3 |
|---|---|
Formule moléculaire |
La4Ni |
Poids moléculaire |
614.315 g/mol |
Nom IUPAC |
lanthanum;nickel |
InChI |
InChI=1S/4La.Ni |
Clé InChI |
TYTONFSBMCBROF-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[La].[La].[La].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



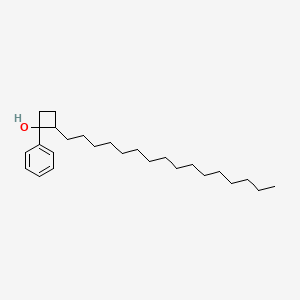
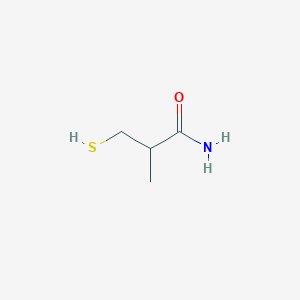
methanone](/img/structure/B14356559.png)

![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)

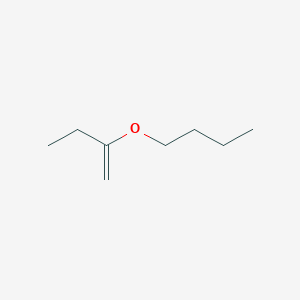
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
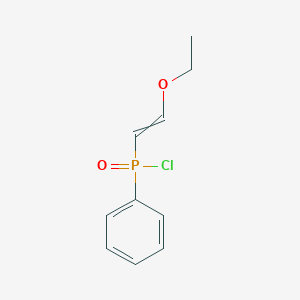
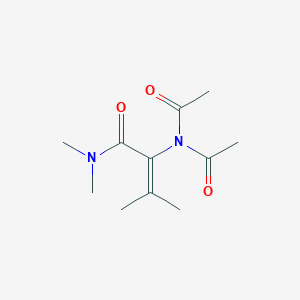
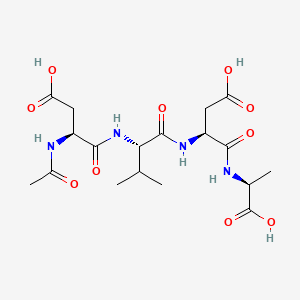

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
